Iridium trinitrate
Description
Iridium trinitrate is a coordination compound containing iridium in its +3 oxidation state (Ir³⁺) coordinated by nitrate (NO₃⁻) anions. For example, tris((R,R)-trans-1,2-cyclohexanediamine-N,N')-iridium(III) trinitrate trihydrate (ZEDKIC) is a well-documented complex where Ir³⁺ is coordinated by three bidentate cyclohexanediamine ligands and three nitrate counterions . This compound crystallizes in a distorted octahedral geometry, with nitrate ions acting as non-coordinating anions. This compound derivatives are typically synthesized under inert conditions, often using hydrazine or reducing agents to stabilize the metal center .
Properties
CAS No. |
18496-38-3 |
|---|---|
Molecular Formula |
IrN3O9 |
Molecular Weight |
378.23 g/mol |
IUPAC Name |
iridium(3+);trinitrate |
InChI |
InChI=1S/Ir.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI Key |
GSNZLGXNWYUHMI-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ir+3] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ir+3] |
Other CAS No. |
18496-38-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties
Iridium trinitrate complexes are compared with other transition metal trinitrates below:
- Coordination Flexibility: Unlike rhodium trinitrate, which often adopts square planar geometries with phosphine ligands, this compound complexes favor octahedral coordination, leveraging nitrogen-donor ligands like cyclohexanediamine .
- Nitrate Role : In iridium complexes, nitrate typically acts as a counterion rather than a coordinating ligand, whereas in platinum(IV) nitrate, nitrate directly participates in coordination .
Stability and Spectroscopic Features
- Thermal Stability : this compound complexes decompose above 200°C, whereas rhodium analogs are stable up to 150°C .
- IR Spectroscopy : The Ir–N–O bending vibrations in iridium-nitrate complexes appear at ~1,380 cm⁻¹, distinct from Rh–N–O peaks (~1,350 cm⁻¹), reflecting differences in metal-ligand bond strengths .
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